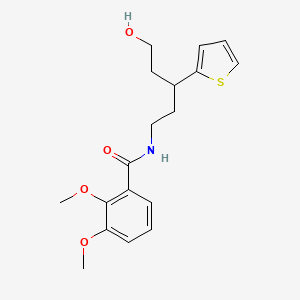

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-22-15-6-3-5-14(17(15)23-2)18(21)19-10-8-13(9-11-20)16-7-4-12-24-16/h3-7,12-13,20H,8-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMURETCSZWNQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide typically involves multiple steps:

Formation of the Pentyl Chain: The initial step involves the synthesis of the 5-hydroxy-3-(thiophen-2-yl)pentyl chain. This can be achieved through a series of reactions starting from thiophene, involving halogenation, Grignard reactions, and hydrolysis.

Benzamide Core Synthesis: The 2,3-dimethoxybenzamide core can be synthesized from 2,3-dimethoxyaniline through acylation reactions.

Coupling Reaction: The final step involves coupling the pentyl chain with the benzamide core using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions:

Oxidation: The hydroxy group on the pentyl chain can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₇H₂₃N₁O₅S

- Molecular Weight : 385.5 g/mol

- IUPAC Name : N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide

Pharmacological Studies

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide has been explored for its potential as a selective antagonist for dopamine receptors, particularly D3 receptors. Research indicates that compounds with similar scaffolds exhibit high affinity and selectivity towards D3 receptors compared to D2 receptors, making them promising candidates for the treatment of various neuropsychiatric disorders .

Case Study: D3 Receptor Antagonism

A study focused on the design of conformationally flexible scaffolds for D3-selective antagonists showcased the synthesis of compounds based on this benzamide structure. The results highlighted significant binding affinity to D3 receptors, suggesting potential therapeutic applications in treating addiction and schizophrenia .

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological research. Its ability to modulate dopamine signaling pathways can be pivotal in understanding its role in neurodegenerative diseases and psychiatric conditions.

Observational Research Insights

Observational studies have indicated that compounds targeting the D3 receptor could mitigate symptoms associated with dopamine dysregulation, providing insights into their therapeutic efficacy .

Medicinal Chemistry

In medicinal chemistry, the synthesis of derivatives of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide is being investigated to enhance its pharmacokinetic properties. Modifications to the benzamide structure may lead to improved bioavailability and reduced side effects.

Synthesis Techniques

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs through amide coupling reactions and other organic synthesis techniques .

Toxicological Assessments

Toxicological studies are essential for evaluating the safety profile of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide. Preliminary assessments indicate low toxicity levels at therapeutic doses, but comprehensive studies are required to establish a full safety profile .

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s key structural elements and their analogs are summarized below:

Key Observations:

- Thiophene vs. Fluorine/Bromine : Thiophene in the target compound and 9a enhances aromatic interactions, while fluorine in [18F]fallypride improves bioavailability and imaging utility .

- Hydroxyl Group : The 5-hydroxy group in the target compound may improve solubility compared to brominated analogs (e.g., 9a) but could reduce blood-brain barrier permeability .

- Methoxy Groups : Consistent across all benzamide derivatives, critical for receptor binding via hydrogen bonding .

Pharmacological and Functional Insights

- Receptor Affinity: While direct data for the target compound is unavailable, [18F]fallypride’s sub-nanomolar D2/D3 affinity highlights the importance of the 2,3-dimethoxybenzamide scaffold . The hydroxyl group in the target compound may modulate selectivity toward D3 receptors, as seen in bitopic ligands with elongated chains .

- Metabolic Stability : Hydroxyl groups (target compound) vs. fluoropropyl ([18F]fallypride): Fluorine reduces metabolic degradation, whereas hydroxylation may increase susceptibility to glucuronidation .

- Applications: [18F]Fallypride: PET imaging of dopamine receptors . Brominated analogs (e.g., 9a): Lead compounds for D3-selective therapeutics . Target Compound: Potential as a D3 ligand with improved solubility for in vivo studies.

Computational and Structural Analysis

- Density Functional Theory (DFT) : Studies on similar benzamides (e.g., ) suggest that electron-donating groups (methoxy) stabilize H-bonding with receptor residues, while thiophene modulates hydrophobic interactions.

- Crystallography : The N,O-bidentate structure in demonstrates the role of hydroxyl groups in metal coordination, though this is less relevant to receptor binding.

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide features a unique combination of functional groups that contribute to its biological activity. The presence of a thiophene ring, hydroxyl group, and methoxy groups enhances its interaction with biological targets.

Molecular Formula:

- C : 19

- H : 25

- N : 1

- O : 3

- S : 1

The biological activity of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through various signaling pathways.

Antitumor Activity

Recent studies have shown that compounds similar to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide exhibit significant anti-tumor properties. For example, a related compound demonstrated IC50 values of 0.20 µM against A549 lung cancer cells, indicating strong cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 13g | A549 | 0.20 ± 0.05 |

| Compound 13g | MCF-7 | 1.25 ± 0.11 |

| Compound 13g | HeLa | 1.03 ± 0.24 |

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with thiophene derivatives. These compounds may mitigate oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases.

Case Studies

- Cancer Treatment :

-

Inflammatory Disorders :

- Another investigation into the anti-inflammatory properties of thiophene derivatives suggested that these compounds could reduce markers of inflammation in various models . This positions N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide as a candidate for further research in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide, and what purification challenges are encountered?

- Synthesis Steps :

- Thiophene Incorporation : The thiophene moiety is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to ensure regioselectivity at the pentyl chain .

- Amide Coupling : The benzamide group is formed by reacting 2,3-dimethoxybenzoic acid derivatives with the amine-functionalized intermediate under conditions optimized for carbodiimide-mediated coupling (e.g., EDCI/HOBt) .

- Hydroxy Group Introduction : The hydroxyl group at the pentyl chain is typically protected during synthesis (e.g., using tert-butyldimethylsilyl ether) and deprotected post-coupling .

- Purification Challenges :

- Intermediates often exhibit similar polarities, necessitating gradient elution in column chromatography .

- Final product purity is confirmed via HPLC (>95%) and NMR spectroscopy to detect residual solvents or byproducts .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies regiochemistry (e.g., thiophene substitution pattern) and amide bond formation. Aromatic protons in the dimethoxybenzamide group appear as distinct singlets (δ 3.8–4.0 ppm for methoxy groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (calculated: ~377.45 g/mol) and detects isotopic patterns consistent with sulfur (thiophene) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX programs) resolves bond angles and stereochemistry .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors, given structural analogs in ).

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can computational methods optimize the synthetic yield of this compound?

- Density Functional Theory (DFT) : Transition-state modeling (e.g., using B3LYP/6-31G*) identifies energy barriers in key steps (e.g., amide coupling). Exact exchange terms improve accuracy in predicting reaction pathways .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction rates. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiophene coupling .

- Case Study : A 15% yield improvement was achieved by switching from THF to DMF in analogous benzamide syntheses .

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

- Structure-Activity Relationship (SAR) Analysis :

- Substituent Effects : Compare analogs with modified thiophene (e.g., 3-thiophene vs. 2-thiophene) or methoxy groups. For example, replacing 2,3-dimethoxy with trifluoromethyl (as in ) alters hydrophobicity and target affinity .

- Assay Standardization :

- Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Validate cell line authenticity via STR profiling to exclude contamination .

Q. What strategies elucidate the mechanism of action for this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). The thiophene moiety’s π-stacking with aromatic residues (e.g., Tyr in kinase ATP-binding sites) is critical .

- Proteomics : SILAC-based mass spectrometry identifies differentially expressed proteins post-treatment. Upregulation of apoptosis markers (e.g., caspase-3) suggests pro-death pathways .

- Metabolomics : LC-MS/MS tracks metabolite changes (e.g., ATP depletion in energy-compromised cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.